(3-Chloro-4-fluorophenyl)urea (3-Chloro-4-fluorophenyl)urea
Brand Name: Vulcanchem
CAS No.: 343247-57-4
VCID: VC7968873
InChI: InChI=1S/C7H6ClFN2O/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12)
SMILES: C1=CC(=C(C=C1NC(=O)N)Cl)F
Molecular Formula: C7H6ClFN2O
Molecular Weight: 188.59 g/mol

(3-Chloro-4-fluorophenyl)urea

CAS No.: 343247-57-4

Cat. No.: VC7968873

Molecular Formula: C7H6ClFN2O

Molecular Weight: 188.59 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-4-fluorophenyl)urea - 343247-57-4

Specification

CAS No. 343247-57-4
Molecular Formula C7H6ClFN2O
Molecular Weight 188.59 g/mol
IUPAC Name (3-chloro-4-fluorophenyl)urea
Standard InChI InChI=1S/C7H6ClFN2O/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12)
Standard InChI Key PAIOBGQOUSRSNN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NC(=O)N)Cl)F
Canonical SMILES C1=CC(=C(C=C1NC(=O)N)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of (3-Chloro-4-fluorophenyl)urea is C₇H₅ClFN₂O, with a molecular weight of 187.58 g/mol. The structure consists of a urea backbone (-NH-C(=O)-NH-) attached to a 3-chloro-4-fluorophenyl group. The halogen atoms introduce electronic effects that influence reactivity and intermolecular interactions, such as hydrogen bonding and hydrophobic interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight187.58 g/mol
logP (Partition Coefficient)~2.1 (estimated via analog comparison)
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
Hydrogen Bond Donors2 (urea NH groups)
Hydrogen Bond Acceptors3 (urea carbonyl and NH groups)

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of (3-Chloro-4-fluorophenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with a carbonyl source. A widely used method employs triphosgene (bis(trichloromethyl) carbonate) as a phosgene substitute due to its reduced toxicity :

Reaction Scheme:

3-Chloro-4-fluoroaniline+COCl2(3-Chloro-4-fluorophenyl)urea+HCl\text{3-Chloro-4-fluoroaniline} + \text{COCl}_2 \rightarrow \text{(3-Chloro-4-fluorophenyl)urea} + \text{HCl}

Key Steps:

  • Activation: Triphosgene reacts with the amine to form an intermediate isocyanate.

  • Coupling: The isocyanate undergoes nucleophilic attack by a second amine equivalent to yield the urea .

Optimization Parameters:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Catalyst: Triethylamine (TEA) to neutralize HCl and accelerate the reaction .

  • Yield: 70–85% after purification via recrystallization or column chromatography.

Biological Activity and Mechanisms

Anticancer Activity

Urea derivatives are known to induce apoptosis in cancer cells by modulating kinase pathways. The trifluoromethyl-substituted analog N-(3-chloro-4-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea (PubChem CID: 4081962) inhibits tyrosine kinases with an IC₅₀ of 0.8 µM, suggesting potential for oncology applications .

Industrial and Research Applications

Pharmaceutical Intermediates

(3-Chloro-4-fluorophenyl)urea serves as a precursor for:

  • Antidiabetic Agents: Ureas modulate soluble epoxide hydrolases, targets for metabolic disorders .

  • Kinase Inhibitors: Structural analogs are explored in targeted cancer therapies .

Agricultural Chemistry

Urea derivatives are employed in pesticide formulations due to their stability and bioactivity. Chloro- and fluoro-substitutions enhance resistance to environmental degradation .

Challenges and Future Directions

Synthetic Limitations

  • Side Reactions: Hydrolysis of intermediates under acidic/basic conditions.

  • Scalability: Industrial-scale production requires continuous flow systems to improve yield .

Research Priorities

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioavailability.

  • Toxicological Profiling: Assessment of ecotoxicological impacts using tools like the EPA CompTox Chemicals Dashboard .

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